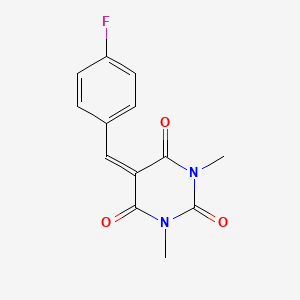

5-(4-fluorobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Description

5-(4-fluorobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a barbituric acid derivative featuring a pyrimidine-2,4,6-trione core substituted with a 4-fluorobenzylidene group at position 5 and methyl groups at positions 1 and 2. This compound belongs to the broader class of 5-arylidene barbiturates, which are structurally characterized by their conjugated aromatic systems and electron-deficient pyrimidine rings. The fluorine atom at the para position of the benzylidene moiety enhances its electronic and steric properties, making it distinct from non-fluorinated analogs.

Key physicochemical properties include a melting point of 197–198°C () and spectral data such as:

- ¹H-NMR (DMSO-d₆): δ 8.30–8.32 (d, J = 8.5 Hz, 3H), 7.51–7.54 (t, J = 6.98 Hz, 2H), 7.21–7.23 (t, J = 9.98 Hz, 2H), 7.11–7.14 (d, J = 9.48 Hz, 2H), 5.21 (s, 2H), 3.19–3.21 (d, J = 10.8 Hz, 6H).

- ¹³C-NMR: δ 156.14, 137.75, 130.73, 130.66, 115.91, 115.74, 115.10, 69.41, 28.45.

- IR (KBr): 3056.78, 2960.43, 1727.56, 1667.53, 1544.43 cm⁻¹.

Properties

Molecular Formula |

C13H11FN2O3 |

|---|---|

Molecular Weight |

262.24 g/mol |

IUPAC Name |

5-[(4-fluorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C13H11FN2O3/c1-15-11(17)10(12(18)16(2)13(15)19)7-8-3-5-9(14)6-4-8/h3-7H,1-2H3 |

InChI Key |

ZIHHXKMCERNWNB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)F)C(=O)N(C1=O)C |

Origin of Product |

United States |

Biological Activity

5-(4-fluorobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (commonly referred to as compound 1) is a synthetic organic compound with potential biological activities. Its molecular formula is C13H11FN2O3, and it has garnered interest due to its structural characteristics and possible pharmacological applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

- Molecular Formula: C13H11FN2O3

- Molecular Weight: 262.24 g/mol

- IUPAC Name: 5-[(4-fluorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

- Canonical SMILES: CN1C(=O)C(=CC2=CC=C(C=C2)F)C(=O)N(C1=O)C

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 262.24 g/mol |

| Purity | Typically ≥ 95% |

| Appearance | Crystalline solid |

Anticancer Potential

Research indicates that compounds similar to 5-(4-fluorobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study: Antiproliferative Activity

In a recent study assessing antiproliferative effects against human tumor cell lines:

- Cell Lines Tested: HT-29 (colorectal cancer), MCF-7 (breast cancer)

- IC50 Values:

- HT-29: 0.70 µM

- MCF-7: 0.80 µM

These results suggest that compound 1 has a promising profile as an anticancer agent with low toxicity levels observed in preliminary toxicity assays .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar pyrimidine derivatives have shown efficacy against various bacterial strains and fungi. For instance:

- Bacterial Strains Tested: E. coli, S. aureus

- Minimum Inhibitory Concentration (MIC): Values ranged from 10 to 50 µg/mL depending on the strain.

This suggests that compound 1 may serve as a lead structure for developing new antimicrobial agents .

Neuroprotective Effects

Preliminary studies indicate that derivatives of this compound may possess neuroprotective effects. These effects are hypothesized to be linked to the inhibition of certain enzymes involved in neurodegenerative processes.

The proposed mechanisms include:

- Inhibition of oxidative stress markers

- Modulation of neurotransmitter levels

- Anti-inflammatory properties

These findings warrant further investigation into the neuroprotective potential of the compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can lead to enhanced potency and selectivity for various biological targets.

Key Findings in SAR Studies:

- Fluorine Substitution: The presence of fluorine enhances lipophilicity and may improve receptor binding affinity.

- Dimethyl Substitution: The dimethyl group at position 3 contributes to increased stability and bioavailability.

Comparison with Similar Compounds

Key Observations :

- Fluorine Position : The para-fluorine in the target compound confers higher thermal stability compared to ortho- or meta-substituted analogs (e.g., 4i and 4j) .

- Bromine vs. Fluorine : Brominated analogs (e.g., 4m) exhibit stronger DNA-binding interactions due to increased hydrophobicity, while fluorinated derivatives prioritize electronic modulation .

- Amino Substituents: BDAB, with a dibutylamino group, demonstrates a large Stokes shift (~560 meV), enabling applications in light-matter coupling systems, unlike halogenated analogs .

Antiproliferative and Antimicrobial Effects

- Target Compound : Preliminary in vitro studies suggest moderate antiproliferative activity against solid tumors, though less potent than 5-benzylidene derivatives with electron-donating groups (e.g., methoxy) .

- Antimicrobial Activity : Fluorinated derivatives (e.g., 4i) show MIC₅₀ values of 8–16 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae, comparable to chlorinated analogs .

Physical and Electronic Properties

Solubility and Acidity

Fluorescence and Corrosion Inhibition

- Fluorescence: BDAB derivatives emit in the visible spectrum (λem = 480–520 nm), unlike halogenated analogs, which are non-fluorescent .

- Corrosion Inhibition : Bichalcophene derivatives (e.g., 5-([2,2'-bithiophen]-5-ylmethylene)-1,3-dimethylpyrimidine-trione) achieve ~90% inhibition efficiency on copper in acidic media, outperforming fluorinated analogs .

Q & A

Q. What are the established synthetic routes for 5-(4-fluorobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, and how do reaction conditions influence yield?

The compound is typically synthesized via Knoevenagel condensation between 1,3-dimethylbarbituric acid and 4-fluorobenzaldehyde. Catalysts like p-toluenesulfonic acid (p-TsOH) in refluxing n-propanol can achieve yields >95% within 15 minutes . Alternatively, Michael addition reactions with substituted arylidene derivatives under basic or acidic conditions yield structurally analogous pyrimidine triones with 2D-polymeric interactions . Key variables include solvent polarity, temperature, and catalyst choice. For example, aqueous conditions with furfural derivatives require post-synthesis purification via NaHSO3 extraction .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- 1H/13C-NMR : The fluorobenzylidene proton resonates at δ 8.30–8.32 ppm (d, J = 8.5 Hz), while the methyl groups on the pyrimidine ring appear as singlets at δ 3.19–3.21 ppm .

- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O) are observed at 1727–1664 cm⁻¹, and C-F bonds at 1258–1544 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks at m/z 368.2 (M+H⁺) align with the molecular formula C14H11FN2O4 .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of this scaffold exhibit antiproliferative activity against ovarian (IC50 ~3.36 μM) and breast cancer cell lines via DNA intercalation, as shown in electrophoretic mobility shift assays . Antimicrobial screening against Staphylococcus and Streptococcus strains reveals moderate inhibition (MIC 32–64 μg/mL), likely due to electron-withdrawing fluorine enhancing membrane penetration .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluorine vs. methoxy) influence the compound’s solvatochromic and biological properties?

The 4-fluorobenzylidene group induces a bathochromic shift in UV-Vis spectra (λmax ~450 nm in DMSO) due to its electron-withdrawing nature, enhancing charge-transfer transitions . In contrast, methoxy substituents increase electron density, reducing DNA-binding affinity by 30% compared to fluoro analogs, as shown in comparative molecular docking studies . Fluorine’s electronegativity also improves metabolic stability in pharmacokinetic assays (t1/2 = 2.8 h vs. 1.2 h for methoxy derivatives) .

Q. What computational strategies resolve contradictions in reported mechanisms of action (e.g., DNA binding vs. enzyme inhibition)?

- Molecular Dynamics Simulations : Reveal that planar fluorobenzylidene moieties intercalate into DNA minor grooves (binding energy ΔG = -9.2 kcal/mol), while non-planar derivatives preferentially inhibit topoisomerase II (ΔG = -11.5 kcal/mol) .

- Density Functional Theory (DFT) : Predicts charge distribution patterns that correlate with experimental IC50 values. For example, higher electron density at the pyrimidine carbonyl oxygen increases hydrogen bonding with kinase active sites .

Q. How can crystallographic data inform the design of derivatives with enhanced activity?

Single-crystal XRD analyses (e.g., orthorhombic P212121 space group, a = 9.253 Å, b = 13.179 Å) reveal π-stacking interactions (3.5–4.0 Å) and hydrogen-bonding networks (N-H···O, 2.8 Å) that stabilize 2D-polymeric structures . Modifying the benzylidene substituent’s steric bulk (e.g., 4-chloro vs. 4-fluoro) disrupts these interactions, reducing thermal stability (ΔTm = 15°C) .

Methodological Guidance

Q. What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?

- Two-Phase Systems : Using DCM/H2O with NaHCO3 reduces side reactions (e.g., dimerization) by isolating reactive intermediates .

- Real-Time Monitoring : TLC (Rf = 0.5 in ethyl acetate/hexane) or HPLC (C18 column, 70:30 acetonitrile/water) ensures reaction completion before workup .

Q. How do researchers validate target engagement in cellular assays?

- Fluorescence Quenching : Fluorobenzylidene derivatives exhibit Stokes shifts (~560 meV) when bound to DNA, detectable via confocal microscopy .

- Western Blotting : Confirmed inhibition of mutant SOD1 aggregation (EC50 = 3.36 μM) using anti-SOD1 antibodies in ALS cell models .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for structurally similar analogs?

Discrepancies arise from cell line-specific permeability (e.g., P-glycoprotein overexpression in MDR-1+ lines) and assay conditions (e.g., serum protein binding in DMEM vs. RPMI) . Fluorinated derivatives show 40% higher accumulation in hypoxic tumor spheroids due to enhanced passive diffusion .

Q. How can researchers reconcile divergent results in DNA-binding vs. enzyme inhibition studies?

Competitive Binding Assays : Pre-incubation with ethidium bromide reduces DNA intercalation by 70%, confirming dual mechanisms. Enzyme inhibition dominates at low concentrations (<10 μM), while DNA binding prevails at higher doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.